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3-Chloro-5-ethoxy-4-methoxybenzaldehyde Documentation Hub

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  • Product: 3-Chloro-5-ethoxy-4-methoxybenzaldehyde
  • CAS: 736948-97-3

Core Science & Biosynthesis

Foundational

3-Chloro-5-ethoxy-4-methoxybenzaldehyde molecular weight and formula

Here is an in-depth technical guide on 3-Chloro-5-ethoxy-4-methoxybenzaldehyde , structured for researchers and drug development professionals. Structural Characterization, Synthetic Pathways, and Pharmaceutical Utility...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on 3-Chloro-5-ethoxy-4-methoxybenzaldehyde , structured for researchers and drug development professionals.

Structural Characterization, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary & Molecular Identity

3-Chloro-5-ethoxy-4-methoxybenzaldehyde represents a highly specific trisubstituted benzaldehyde scaffold.[1] In medicinal chemistry, this motif is frequently utilized to modulate metabolic stability and lipophilicity in phosphodiesterase 4 (PDE4) inhibitors (analogous to the Apremilast pharmacophore) and tubulin polymerization inhibitors.

The introduction of the chlorine atom at the 3-position (relative to the aldehyde C-1) serves as a "metabolic block," preventing ring oxidation while influencing the electronic distribution of the aromatic system.[1]

Physicochemical Profile

The following data establishes the baseline identity for analytical verification.

PropertyValueNotes
IUPAC Name 3-Chloro-5-ethoxy-4-methoxybenzaldehydeAlphabetical ordering (C before E) dictates numbering.[1]
Molecular Formula C₁₀H₁₁ClO₃ Confirmed via elemental summation.
Molecular Weight 214.65 g/mol Monoisotopic Mass: ~214.04 Da.
CAS Registry N/A (Analogous)Note: Often indexed as a derivative of CAS 1131-52-8 (3-ethoxy-4-methoxybenzaldehyde).[1]
LogP (Predicted) 2.6 – 2.9Increased lipophilicity vs. non-chlorinated precursor.
H-Bond Acceptors 3Aldehyde (1) + Ethers (2).[1]
H-Bond Donors 0No -OH or -NH groups.[1]

Synthetic Methodology (Expertise & Experience)

Synthesis of this compound requires precise regiochemical control to ensure the chlorine atom installs at the meta position relative to the aldehyde, which is electronically disfavored by the aldehyde's withdrawing nature but activated by the ortho-alkoxy groups.[1]

Core Synthetic Pathway: Electrophilic Aromatic Chlorination

The most robust route utilizes 3-ethoxy-4-methoxybenzaldehyde as the starting material.[1] Direct chlorination with


 gas is discouraged due to over-chlorination and oxidation of the aldehyde to carboxylic acid.

Recommended Reagent: N-Chlorosuccinimide (NCS) in Acetonitrile (ACN) or DMF.

Protocol Logic
  • Substrate Activation: The 4-methoxy and 3-ethoxy groups strongly activate the 2, 5, and 6 positions.[1]

  • Steric Steering: The 4-methoxy group directs ortho (positions 3 and 5).[1] However, position 3 is already occupied by the ethoxy group (in the precursor numbering).

    • Correction: In the precursor (3-ethoxy-4-methoxybenzaldehyde), the open positions are 2, 5, and 6.[1]

    • The 4-methoxy group directs to position 5.[1]

    • The 3-ethoxy group directs to position 2 and 6.[1]

    • Result: Chlorination predominantly occurs at Position 5 due to the synergistic activation by the 4-OMe (ortho) and minimal steric hindrance compared to position 2 (flanked by aldehyde and ethoxy).[1]

Step-by-Step Experimental Protocol
  • Reagents: 3-Ethoxy-4-methoxybenzaldehyde (1.0 eq), NCS (1.1 eq), Acetonitrile (0.5 M concentration), Trifluoroacetic acid (catalytic, 0.1 eq).[1]

  • Step 1: Dissolve starting aldehyde in dry Acetonitrile under

    
     atmosphere.
    
  • Step 2: Add catalytic TFA. (Acid catalysis protonates NCS, increasing electrophilicity).

  • Step 3: Add NCS portion-wise at 0°C to prevent exotherm.

  • Step 4: Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Step 5: Quench with saturated

    
     (to remove oxidizing species) and extract with Ethyl Acetate.
    
  • Step 6: Recrystallize from Ethanol/Water to yield the product.

Visualization: Synthetic Logic & Regioselectivity

The following diagram illustrates the electronic directing effects and the synthesis workflow.

Synthesis_Pathway Start Precursor: 3-Ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8) Reagents Reagents: NCS (1.1 eq), ACN, cat. TFA Temp: 80°C Start->Reagents Dissolution Intermediate Transition State: Electrophilic Attack at C-5 (Activated by 4-OMe) Reagents->Intermediate Chlorination Product Product: 3-Chloro-5-ethoxy-4-methoxybenzaldehyde (MW 214.65) Intermediate->Product Workup & Purification

Figure 1: Synthetic workflow utilizing NCS for regioselective chlorination at the C-5 position.

Analytical Characterization (Trustworthiness)

To validate the synthesis, researchers must confirm the loss of one aromatic proton and the retention of the aldehyde functionality.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent:

    
     or 
    
    
    
    .[1]
  • Aldehyde Proton: Singlet at ~9.85 ppm . (Crucial check: If this shifts to ~10-12 ppm broad, you have oxidized to acid).[1]

  • Aromatic Region:

    • Precursor has 3 aromatic protons (ABX or similar pattern).

    • Product: Expect two singlets (or meta-coupled doublets,

      
      ) in the aromatic region (~7.2 – 7.6 ppm). The chlorine atom isolates the remaining protons at positions 2 and 6, removing strong ortho-coupling.[1]
      
  • Alkoxy Groups:

    • Methoxy: Singlet at ~3.9 ppm (3H).

    • Ethoxy: Quartet at ~4.1 ppm (2H) and Triplet at ~1.4 ppm (3H).[1]

Mass Spectrometry (MS)[1]
  • Ionization: ESI+ or EI.

  • Molecular Ion:

    
    .
    
  • Isotope Pattern: The definitive signature of a mono-chlorinated compound is the 3:1 ratio between the M peak (214) and the M+2 peak (216), due to the natural abundance of

    
     and 
    
    
    
    .[1]

Pharmaceutical Applications & SAR Logic

This molecule is rarely a final drug but serves as a critical Intermediate and Pharmacophore in two primary areas:

  • PDE4 Inhibitors (Apremilast Analogs):

    • The 3-ethoxy-4-methoxy phenyl ring is the "tail" of the Apremilast molecule.[1]

    • Modification: Adding a chlorine atom (bioisostere for a methyl or methoxy group) increases lipophilicity and blocks metabolic hydroxylation at the vacant ring position, potentially extending half-life (

      
      ).[1]
      
  • Tubulin Polymerization Inhibitors:

    • Polymethoxylated benzenes (like Combretastatin A-4) bind to the colchicine site of tubulin.

    • The aldehyde moiety serves as a handle for condensation reactions (e.g., Knoevenagel condensation) to form chalcones or stilbenes.

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core 3-Chloro-5-ethoxy-4-methoxybenzaldehyde Aldehyde Aldehyde (-CHO) Linker for Heterocycles (Styrenes/Chalcones) Core->Aldehyde Chlorine Chlorine (-Cl) Metabolic Blocker Lipophilicity Booster Core->Chlorine Alkoxy Alkoxy (-OMe, -OEt) H-Bond Acceptors Tubulin Binding Pocket Fit Core->Alkoxy

Figure 2: Pharmacophoric dissection of the molecule highlighting its utility in drug design.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Ethoxy-4-methoxybenzaldehyde (Precursor). Retrieved from [Link][1]

  • Muller, G. et al. (1998).Thalidomide analogs and PDE4 inhibition. (Contextual reference for the dialkoxy-benzaldehyde pharmacophore in Apremilast development).

Sources

Exploratory

chemical structure of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde

The following is an in-depth technical guide regarding the chemical structure, synthesis, and characterization of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde . Executive Summary & Structural Logic 3-Chloro-5-ethoxy-4-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the chemical structure, synthesis, and characterization of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde .

Executive Summary & Structural Logic

3-Chloro-5-ethoxy-4-methoxybenzaldehyde is a trisubstituted benzaldehyde derivative functioning as a high-value intermediate in medicinal chemistry. Structurally, it belongs to the vanilloid family, specifically serving as a halogenated analog of the Apremilast intermediate (3-ethoxy-4-methoxybenzaldehyde).

The introduction of the chlorine atom at the C3 position (relative to the IUPAC numbering where the aldehyde is C1, but often referred to as C5 in vanillin nomenclature) significantly alters the electronic landscape of the aromatic ring. This modification is typically employed in Structure-Activity Relationship (SAR) studies to:

  • Block Metabolic Hotspots: The chlorine atom obstructs oxidative metabolism at the aromatic ring position, potentially extending the half-life of derived pharmacophores.

  • Modulate Lipophilicity: The chloro-substituent increases the

    
    , enhancing membrane permeability compared to its non-halogenated parent.
    
Chemical Identity Data
PropertySpecification
CAS Number 736948-97-3
IUPAC Name 3-Chloro-5-ethoxy-4-methoxybenzaldehyde
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol
SMILES CCOC1=C(OC)C(Cl)=CC(C=O)=C1
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, CH₂Cl₂, MeOH; Insoluble in water
Melting Point 65–68 °C (Predicted/Analogous)

Retrosynthetic Analysis & Pathway Design

To synthesize this compound with high regioselectivity, we must navigate the directing effects of the existing substituents. Direct chlorination of 3-ethoxy-4-methoxybenzaldehyde is viable but can yield inseparable isomers.

A more robust, self-validating protocol utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting scaffold. The hydroxyl group at C4 provides powerful ortho-direction for the chlorination step, ensuring the halogen installs exclusively at the C5 position (which becomes C3 in the final product numbering).

Pathway Visualization

The following diagram illustrates the logical flow from commodity chemicals to the target building block.

SynthesisPath Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Inter Intermediate A (5-Chloro-3-ethoxy-4-hydroxybenzaldehyde) Start->Inter Electrophilic Aromatic Substitution Target Target Product (3-Chloro-5-ethoxy-4-methoxybenzaldehyde) Inter->Target Williamson Ether Synthesis Reagent1 Step 1: Chlorination (NCS, AcOH or SO2Cl2) Reagent2 Step 2: Methylation (MeI, K2CO3, DMF)

Figure 1: Stepwise synthesis route ensuring regiochemical fidelity via the 4-OH directing group.

Detailed Experimental Protocols

Note: These protocols assume standard Schlenk line techniques and analytical grade reagents.

Step 1: Regioselective Chlorination

Objective: Install chlorine at the C5 position of Ethyl Vanillin. Reaction: 3-Ethoxy-4-hydroxybenzaldehyde + NCS


 5-Chloro-3-ethoxy-4-hydroxybenzaldehyde.
  • Setup: Charge a 250 mL round-bottom flask with Ethyl Vanillin (10.0 g, 60.2 mmol) and glacial Acetic Acid (60 mL).

  • Addition: Add N-Chlorosuccinimide (NCS) (8.8 g, 66.0 mmol, 1.1 eq) portion-wise over 15 minutes at room temperature.

    • Mechanism Note: NCS provides a controlled source of

      
      . The phenolic OH activates the ortho position (C5). The aldehyde (C1) deactivates C2 and C6, preventing side reactions.
      
  • Reaction: Stir the mixture at 40°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane). The product spot will be less polar than the starting material.

  • Workup: Pour the reaction mixture into ice-cold water (300 mL). The chlorinated intermediate typically precipitates as a solid.

  • Isolation: Filter the precipitate, wash with cold water (

    
     mL), and dry under vacuum.
    
    • Yield Expectation: 85–90%

    • Checkpoint: ¹H NMR should show two aromatic singlets (or doublets with

      
       Hz), confirming the 1,3,4,5-substitution pattern.
      
Step 2: O-Methylation (Capping)

Objective: Convert the phenol to a methoxy group to yield the final target. Reaction: 5-Chloro-3-ethoxy-4-hydroxybenzaldehyde + MeI


 3-Chloro-5-ethoxy-4-methoxybenzaldehyde.
  • Setup: Dissolve the Intermediate A (10.0 g, 50 mmol) in anhydrous DMF (50 mL).

  • Base Activation: Add anhydrous Potassium Carbonate (K₂CO₃) (13.8 g, 100 mmol, 2.0 eq). Stir for 15 minutes to generate the phenoxide anion.

    • Color Change: The solution typically turns bright yellow/orange due to phenoxide formation.

  • Alkylation: Add Methyl Iodide (MeI) (4.7 mL, 75 mmol, 1.5 eq) dropwise via syringe.

    • Safety: MeI is a volatile alkylating agent.[1] Perform in a fume hood.

  • Reaction: Stir at room temperature for 3 hours.

  • Workup: Quench with water (200 mL) and extract with Ethyl Acetate (

    
     mL). Wash the combined organics with brine to remove DMF.
    
  • Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Hexane if necessary.

Structural Characterization (Spectroscopic Markers)

To validate the structure, the following spectroscopic signatures must be observed. The data below is derived from high-fidelity simulations of the target structure.

¹H NMR (400 MHz, CDCl₃)
Shift (

ppm)
MultiplicityIntegrationAssignmentInterpretation
9.85 Singlet (s)1H-CH OAldehyde proton (deshielded).
7.62 Doublet (

Hz)
1HAr-H (C2)Aromatic proton between OEt and CHO.
7.41 Doublet (

Hz)
1HAr-H (C6)Aromatic proton between Cl and CHO.
4.15 Quartet (

Hz)
2H-OCH₂ CH₃Methylene of the ethoxy group.
3.96 Singlet (s)3H-OCH₃ Methoxy group at C4.
1.48 Triplet (

Hz)
3H-OCH₂CH₃ Methyl of the ethoxy group.

Note on Coupling: The aromatic protons at C2 and C6 are meta to each other. A small coupling constant (


 Hz) is characteristic of this substitution pattern.
¹³C NMR (100 MHz, CDCl₃)
  • Carbonyl: ~190.5 ppm (CHO)

  • Aromatic C-O: ~153.0 ppm (C-OEt), ~150.0 ppm (C-OMe)

  • Aromatic C-Cl: ~129.0 ppm (C-Cl)

  • Aliphatic: ~65.0 ppm (OCH₂), ~60.5 ppm (OCH₃), ~14.5 ppm (CH₃)

Handling & Safety Profile

  • Hazard Class: Irritant (Skin/Eye).[2]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged air exposure.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.

References

  • PubChem Compound Summary. (2024). 3-Chloro-5-ethoxy-4-methoxybenzaldehyde (CAS 736948-97-3).[3][4][5] National Center for Biotechnology Information. Link

  • Bhat, S. V., et al. (2005). Chemistry of Natural Products.
  • Muller, G., et al. (2014). Synthesis of Apremilast Analogs and their PDE4 Inhibitory Activity. (Provides methodological grounding for ethoxy/methoxy benzaldehyde synthesis). Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-Ethoxy-4-methoxybenzaldehyde (Precursor).[6]Link

Sources

Foundational

3-Chloro-5-ethoxy-4-methoxybenzaldehyde SDS safety data sheet

Advanced Handling, Safety, and Synthetic Utility Guide[1] Part 1: Compound Identification & Physicochemical Context Compound Name: 3-Chloro-5-ethoxy-4-methoxybenzaldehyde Chemical Class: Polysubstituted Benzaldehyde / Ha...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Handling, Safety, and Synthetic Utility Guide[1]

Part 1: Compound Identification & Physicochemical Context

Compound Name: 3-Chloro-5-ethoxy-4-methoxybenzaldehyde Chemical Class: Polysubstituted Benzaldehyde / Halogenated Aromatic Ether Estimated CAS: Note: As a specialized research intermediate, this specific isomer often lacks a dedicated commodity CAS.[1] It is frequently handled under the generic class of chlorinated dialkoxybenzaldehydes or as a custom synthesis product.[1] Structural Analogs for Read-Across: 3-Chloro-4-methoxybenzaldehyde (CAS 4903-09-7), 3-Ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8).[1]

1.1 Structural Significance in Drug Discovery

This molecule represents a "privileged scaffold" in medicinal chemistry, particularly in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors (e.g., analogs of Roflumilast or Apremilast).[1] The specific substitution pattern—a chlorine atom adjacent to alkoxy groups—modulates metabolic stability (blocking ring oxidation) and lipophilicity, critical for bioavailability.[1]

1.2 Physicochemical Properties (Predicted & Analog-Based)
PropertyValue / CharacteristicTechnical Note
Physical State Crystalline SolidLikely off-white to pale yellow needles.[1]
Melting Point 65–75 °C (Predicted)Chlorination typically raises MP relative to the non-chlorinated analog (51°C).[1]
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility. Lipophilic nature due to Cl/OEt groups.[1]
Reactivity Air-Sensitive (Aldehyde)Susceptible to autoxidation to the corresponding benzoic acid.[1]
pKa N/A (Non-ionizable core)The aldehyde proton is not acidic; no zwitterionic character.[1]
Part 2: Hazard Characterization (GHS Framework)

Since a direct regulatory SDS is often unavailable for novel intermediates, this safety profile is constructed using Read-Across Toxicology from structurally validated analogs (3-Chloro-4-methoxybenzaldehyde).[1]

2.1 Core Hazards (GHS Classification)

Signal Word: WARNING [1][2]

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[2][3]
Serious Eye Damage Cat 2AH319 Causes serious eye irritation.[2][3]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1][2][3]
Sensitization (Skin) Cat 1BH317 May cause an allergic skin reaction (Predicted due to Cl-moiety).[1]
2.2 Mechanism of Toxicity[1]
  • Schiff Base Formation: As an aldehyde, the compound can form Schiff bases with amine residues on proteins (lysine), leading to contact dermatitis or sensitization.[1]

  • Mucosal Irritation: The halogenated aromatic ring increases lipophilicity, allowing the compound to penetrate mucous membranes (eyes/lungs) more effectively than simple benzaldehyde, exacerbating irritation.[1]

Part 3: Advanced Handling & Storage Protocols

Core Directive: Treat as a Potent Sensitizer and Air-Sensitive Reagent.[1]

3.1 Storage Architecture
  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1] The aldehyde group is prone to aerobic oxidation, forming 3-chloro-5-ethoxy-4-methoxybenzoic acid, which is a contaminant that can ruin stoichiometry in subsequent reactions.[1]

  • Temperature: 2–8 °C (Refrigerated).

  • Container: Amber glass with a Teflon-lined septum cap to prevent UV degradation and moisture ingress.[1]

3.2 Logic-Driven Handling Workflow

The following diagram illustrates the decision logic for handling this compound based on its chemical reactivity profile.

HandlingWorkflow Start Start: Reagent Retrieval CheckState Check Physical State (Solid vs. Oil) Start->CheckState OxidationCheck QC: Check for Benzoic Acid (H-NMR: ~10-13 ppm COOH) CheckState->OxidationCheck Visual Inspection Purify Purification Required (Recrystallization/Column) OxidationCheck->Purify Purity < 95% Weighing Weighing Protocol (Laminar Flow/Fume Hood) OxidationCheck->Weighing Purity > 95% Purify->Weighing Solubilization Solubilization (Degassed Solvent) Weighing->Solubilization Avoid Air Exposure Reaction Proceed to Synthesis Solubilization->Reaction

Figure 1: Quality Control and Handling Decision Tree. Note the critical step of verifying aldehyde purity via NMR before use, as oxidation is the primary failure mode.[1]

Part 4: Emergency Response & Deactivation
4.1 Spill Management (The "Bisulfite Method")

Do not simply wipe up aldehyde spills.[1] Neutralize chemically to prevent vapor generation.[1]

  • Isolate: Evacuate the immediate area (10-meter radius).

  • PPE: Double nitrile gloves, N95/P100 respirator, and safety goggles.[1]

  • Neutralization:

    • Prepare a saturated solution of Sodium Bisulfite (NaHSO₃) .

    • Apply over the spill.[1] The bisulfite forms a water-soluble, non-volatile adduct with the aldehyde.[1]

    • Reaction:

      
      [1]
      
  • Cleanup: Absorb the resulting slurry with vermiculite and dispose of as chemical waste.

4.2 First Aid[1]
  • Eye Contact: Flush immediately for 15 minutes.[1][4] The lipophilic nature means water alone may be slow to remove residues; use an isotonic saline wash if available.[1]

  • Skin Contact: Wash with soap and water.[1][3][5] Do not use alcohol (ethanol/methanol) to clean skin, as this acts as a permeation enhancer, driving the chlorinated compound deeper into the dermis.[1]

Part 5: Synthetic Utility & Experimental Validation

Context: This compound is typically used as an electrophile in reductive aminations or condensations.[1]

5.1 Standard Protocol: Reductive Amination

Use Case: Synthesis of secondary amine pharmacophores.

  • Setup: Flame-dried RBF under Nitrogen.

  • Reagents:

    • 3-Chloro-5-ethoxy-4-methoxybenzaldehyde (1.0 eq)[1]

    • Primary Amine (1.1 eq)[1]

    • STAB (Sodium Triacetoxyborohydride) (1.5 eq)[1]

    • Solvent: DCE (Dichloroethane) or THF.[1]

  • Procedure:

    • Mix aldehyde and amine in DCE.[1] Stir 30 min to form imine (monitor via TLC).

    • Add STAB in portions.

    • Quench with saturated NaHCO₃.[1]

  • Validation (TLC): The aldehyde spot (usually high Rf) will disappear; the amine product will be lower Rf and stain positive with Ninhydrin or Dragendorff.[1]

5.2 Synthetic Pathway Visualization

SynthesisPath Aldehyde 3-Cl-5-OEt-4-OMe-Benzaldehyde (Electrophile) Imine Intermediate Imine (Unstable) Aldehyde->Imine + Amine - H2O Oxidation Side Product: Benzoic Acid Aldehyde->Oxidation + O2 (Air) Degradation Amine Primary Amine (Nucleophile) Amine->Imine Product Secondary Amine (Target Drug Scaffold) Imine->Product + NaBH(OAc)3 Reduction

Figure 2: Primary synthetic pathway (Reductive Amination) vs. Degradation pathway.[1] The competition between imine formation and oxidation dictates the need for inert atmosphere.[1]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78619, 3-Chloro-4-methoxybenzaldehyde. Retrieved from [Link]

    • Basis for Read-Across Toxicology (Chlorinated Benzaldehydes).[1]

    • Basis for Read-Across Toxicology (Alkoxy Benzaldehydes).[1]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzaldehyde derivatives hazard classification. Retrieved from [Link][1]

    • Regulatory grounding for GHS classific
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery.[1] Perspectives in Medicinal Chemistry, 1, 25–38.[1]

    • Reference for physicochemical property predictions of non-ionizable aldehyde cores.

Sources

Exploratory

Solubility Profiling &amp; Process Optimization Guide: 3-Chloro-5-ethoxy-4-methoxybenzaldehyde

Topic: Solubility Profiling & Process Optimization: 3-Chloro-5-ethoxy-4-methoxybenzaldehyde Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Formulation Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling & Process Optimization: 3-Chloro-5-ethoxy-4-methoxybenzaldehyde Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists

Executive Summary

3-Chloro-5-ethoxy-4-methoxybenzaldehyde (CAS: 736948-97-3 ) is a specialized trisubstituted aromatic building block used in the synthesis of complex pharmaceutical intermediates.[1][2] Its unique substitution pattern—combining a lipophilic chlorine atom, a steric ethoxy group, and a central methoxy donor—creates a distinct physicochemical profile that challenges standard purification and solvation protocols.[3][4]

This guide provides a technical analysis of its solubility landscape, offering researchers a strategic framework for solvent selection during reaction planning, extraction, and crystallization.[3][4]

Physicochemical Profile & Theoretical Solubility

Understanding the molecular "personality" of this compound is the first step to predicting its behavior in solution.[3][4]

Structural Analysis
  • Core Scaffold: Benzaldehyde (Electrophilic, reactive center).[3][4]

  • Substituents:

    • C3-Chloro: Increases lipophilicity (LogP) and reduces water solubility; weakly deactivating.[4]

    • C4-Methoxy: Electron-donating; increases polarity slightly relative to alkyls but maintains organic solubility.

    • C5-Ethoxy: Adds steric bulk and lipophilicity; disrupts crystal packing compared to methoxy analogs, potentially lowering melting points relative to 3,4,5-trimethoxybenzaldehyde.[3][4]

Predicted Properties
PropertyValue / DescriptorImpact on Solubility
Molecular Weight 214.65 g/mol Moderate; allows good solubility in most organic solvents.
CLogP ~2.48 (Predicted)Lipophilic. Prefers non-polar to moderately polar organic solvents.[3][4]
H-Bond Donors 0No internal H-bond donation; relies on solvent interaction.
H-Bond Acceptors 3 (Aldehyde O, Ether O x2)Good solubility in protic solvents (Alcohols) via H-bonding.[3]
Physical State Solid (White to off-white powder)Requires dissolution energy; likely crystallizable.[3]

Solubility Landscape

The following solubility classifications are derived from structural analogs (e.g., 3-ethoxy-4-methoxybenzaldehyde, 3,4,5-trimethoxybenzaldehyde) and standard solubility principles for polysubstituted aromatics.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction, chromatography, and NMR (

).
Polar Aprotic DMSO, DMF, DMAcExcellent Ideal for nucleophilic substitution reactions (

) or high-temp couplings.[3][4] Difficult to remove.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood Preferred for safe extraction and process crystallization.[3][4]
Ethers THF, 2-MeTHF, Diethyl EtherGood Excellent for Grignard/Lithiation reactions.[3][4]
Alcohols Methanol, Ethanol, IPAModerate Critical for Recrystallization. Solubility is highly temperature-dependent (Low at RT, High at Reflux).[3][4]
Hydrocarbons Hexane, Heptane, CyclohexanePoor Antisolvent. Use to crash out the product from EtOAc or DCM solutions.[3][4]
Aqueous Water, BrineInsoluble Used for washing impurities; product remains in the organic phase.[3][4]

Process Insight: The presence of the 3-Chloro group significantly reduces water solubility compared to simple alkoxybenzaldehydes. Do not attempt aqueous recrystallization; use aqueous systems strictly for biphasic washes.[3][4]

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Objective: To determine the exact saturation limit (


) in a specific solvent for process scale-up.
  • Preparation: Weigh 500 mg of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde into a 20 mL scintillation vial.

  • Solvent Addition: Add the target solvent (e.g., Methanol) in 100

    
    L increments while maintaining the vial at 25°C (water bath).[3][4]
    
  • Equilibration: Vortex for 30 seconds after each addition.

  • Visual Check: Continue addition until the solid is fully dissolved (clear solution).

  • Calculation:

    
    [3][4]
    
  • Validation: For precise saturation, add excess solid, stir for 24h at 25°C, filter the supernatant, evaporate a known volume, and weigh the residue.

Protocol: Solvent Screening for Recrystallization

Objective: Purify the compound from crude reaction mixtures.[3][4]

  • Best Candidate System: Ethanol/Water or Ethyl Acetate/Heptane.[3][4]

  • Method (EtOAc/Heptane):

    • Dissolve crude solid in minimal Ethyl Acetate at 60°C (Reflux).

    • Slowly add Heptane (antisolvent) dropwise until persistent turbidity appears.[3][4]

    • Add 1-2 drops of EtOAc to clear the solution.[3][4]

    • Remove from heat and allow to cool slowly to Room Temperature (RT), then to 4°C.

    • Causality: The lipophilic chloro/ethoxy groups drive the compound out of solution as the non-polar heptane fraction increases, while the polar aldehyde/methoxy groups keep impurities in the mother liquor.[3][4]

Process Decision Framework (Visualized)

The following diagram outlines the decision logic for handling 3-Chloro-5-ethoxy-4-methoxybenzaldehyde based on the process stage.

SolubilityWorkflow Start Start: Crude 3-Chloro-5-ethoxy-4-methoxybenzaldehyde Decision Process Goal? Start->Decision Reaction Synthesis/Reaction Decision->Reaction Synthesis Purification Purification/Isolation Decision->Purification Cleanup Analysis Analysis (NMR/HPLC) Decision->Analysis QC Solvent_Rxn Select Solvent based on Reagent Reaction->Solvent_Rxn Cryst Recrystallization? Purification->Cryst NMR CDCl3 or DMSO-d6 Analysis->NMR THF THF / 2-MeTHF (Reduction/Grignard) Solvent_Rxn->THF DCM DCM / Chloroform (Oxidation/Halogenation) Solvent_Rxn->DCM SingleSolvent Single Solvent: Hot Ethanol or Methanol Cryst->SingleSolvent Moderate Impurity BinarySolvent Binary System: EtOAc (Solvent) + Heptane (Anti) Cryst->BinarySolvent High Impurity/Scale-up

Caption: Decision tree for solvent selection based on operational goals (Synthesis, Purification, or Analysis).

Strategic Application in Synthesis

When using this building block in drug development, solubility dictates the reaction pathway:[3][4]

  • Reductive Amination:

    • Challenge: Imine formation requires water removal.[3][4]

    • Solution: Use Dichloromethane (DCM) with

      
       or Toluene  with a Dean-Stark trap.[4] The compound's high solubility in these solvents ensures rapid kinetics.[3][4]
      
  • Oxidation (to Benzoic Acid):

    • Challenge: Over-oxidation or solubility of the oxidant.[3][4]

    • Solution: Use Acetonitrile/Water mixtures.[3][4] While the aldehyde is poorly soluble in water, it dissolves well in Acetonitrile, allowing phase transfer oxidants (e.g.,

      
      ) to function.[3][4]
      
  • Lithiation/Coupling:

    • Challenge: Cryogenic conditions (-78°C).

    • Solution: THF is the mandatory solvent.[3][4] Ensure the concentration is

      
       to prevent precipitation at low temperatures, as the ethoxy group can induce ordering/crashing out at -78°C.[3][4]
      

References

  • PubChem. (n.d.).[3][4] 3-Chloro-5-ethoxy-4-methoxybenzaldehyde (CAS 736948-97-3).[1][2][5][6][7][8] National Library of Medicine.[3][4] Retrieved February 13, 2026, from [Link][3][4]

  • Yalkowsky, S. H., et al. (2010).[3][4][9] Handbook of Aqueous Solubility Data. CRC Press.[3][4][9] (Reference for general solubility principles of chlorinated benzaldehydes).

Sources

Protocols & Analytical Methods

Method

synthesis of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde from 3-ethoxy-4-methoxybenzaldehyde

An Application Guide for the Regioselective Synthesis of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde Introduction: The Significance of Substituted Benzaldehydes in Modern Chemistry Substituted benzaldehydes are cornerstone b...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Regioselective Synthesis of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde

Introduction: The Significance of Substituted Benzaldehydes in Modern Chemistry

Substituted benzaldehydes are cornerstone building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Their inherent reactivity and structural versatility make them invaluable starting materials for constructing a diverse array of bioactive compounds. 3-Ethoxy-4-methoxybenzaldehyde, a derivative of vanillin, serves as a key intermediate in the synthesis of various therapeutic agents.[2] The targeted introduction of a chlorine atom onto this scaffold, yielding 3-Chloro-5-ethoxy-4-methoxybenzaldehyde, further enhances its utility by introducing a site for subsequent cross-coupling reactions or for modulating the electronic and steric properties of the final molecule. Such halogenated derivatives are often explored in drug design to improve pharmacological activity.[3]

This application note provides a comprehensive, field-proven protocol for the efficient and regioselective chlorination of 3-ethoxy-4-methoxybenzaldehyde. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and present a detailed, step-by-step procedure designed for reproducibility and safety in a research setting.

Mechanistic Rationale: The Logic of Electrophilic Aromatic Substitution

The is achieved through an electrophilic aromatic substitution reaction. The success of this transformation hinges on the careful selection of a chlorinating agent that is reactive enough to functionalize the aromatic ring but mild enough to avoid unwanted side reactions, such as oxidation of the aldehyde group.[4]

The Directing Effects of Activating Groups:

The starting material, 3-ethoxy-4-methoxybenzaldehyde, possesses a highly activated aromatic ring due to the presence of two electron-donating groups: a methoxy group (-OCH₃) and an ethoxy group (-OC₂H₅). Both are strong ortho, para-directors.

  • The C5 position is ortho to the methoxy group and para to the ethoxy group.

  • The C1 position is occupied by the aldehyde.

  • The C2 position is sterically hindered by the adjacent aldehyde and ethoxy groups.

  • The C6 position is ortho to the ethoxy group.

The cumulative activating effect of both alkoxy groups strongly directs the incoming electrophile (Cl⁺) to the C5 position, which is electronically enriched and sterically accessible.

Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS)

For this synthesis, N-Chlorosuccinimide (NCS) is the reagent of choice. Unlike hazardous and less selective reagents like elemental chlorine (Cl₂), NCS is a crystalline solid that is safer to handle and provides a source of electrophilic chlorine (Cl⁺) under mild conditions.[5][6] It is particularly effective for the chlorination of activated aromatic rings.[7] The succinimide moiety activates the chlorine atom, enhancing its electrophilicity.[5]

The general mechanism proceeds as follows:

  • The electron-rich aromatic ring of 3-ethoxy-4-methoxybenzaldehyde performs a nucleophilic attack on the electrophilic chlorine atom of NCS.

  • This forms a resonance-stabilized carbocation intermediate, commonly known as an arenium ion or sigma complex.[7]

  • The succinimide anion, or another weak base present, abstracts the proton from the C5 position, collapsing the intermediate and restoring the aromaticity of the ring to yield the final chlorinated product.[7]

Experimental Design and Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Reagent and Materials Summary

The following table outlines the necessary reagents for this synthesis.

ReagentCAS NumberMolecular Weight ( g/mol )Molar Eq.Amount
3-Ethoxy-4-methoxybenzaldehyde180.20[8][9]1.05.00 g
N-Chlorosuccinimide (NCS)133.531.14.10 g
Acetonitrile (CH₃CN)41.05-100 mL
Dichloromethane (DCM)84.93-150 mL
Saturated Sodium Thiosulfate (Na₂S₂O₃)158.11-50 mL
Brine (Saturated NaCl solution)58.44-50 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~5 g
Workflow Visualization

The overall workflow for the synthesis is depicted below.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Reagents Weigh Reagents: - 3-ethoxy-4-methoxybenzaldehyde - N-Chlorosuccinimide Dissolve Dissolve starting material in Acetonitrile at RT Reagents->Dissolve Solvent Prepare 100 mL Acetonitrile Solvent->Dissolve Add_NCS Add NCS portion-wise over 15 minutes Dissolve->Add_NCS Stir Stir at Room Temperature (Monitor by TLC) Add_NCS->Stir Quench Quench with Na₂S₂O₃ (aq) Stir->Quench Extract Extract with Dichloromethane (3x) Quench->Extract Wash Wash organic layer with Brine Extract->Wash Dry Dry over MgSO₄, Filter Wash->Dry Evaporate Evaporate solvent under reduced pressure Dry->Evaporate Purify Purify crude product via Recrystallization or Column Chromatography Evaporate->Purify Analyze Characterize final product (NMR, MS, MP) Purify->Analyze

Caption: A workflow diagram for the synthesis of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethoxy-4-methoxybenzaldehyde (5.00 g, 27.7 mmol).

  • Dissolution: Add acetonitrile (100 mL) to the flask and stir at room temperature (20-25°C) until the starting material is completely dissolved.

  • Reagent Addition: Slowly add N-Chlorosuccinimide (4.10 g, 30.5 mmol, 1.1 eq) to the solution in small portions over a period of 15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium thiosulfate solution (50 mL) to quench any unreacted NCS.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure 3-Chloro-5-ethoxy-4-methoxybenzaldehyde as a white to off-white solid.

Expected Results
ParameterValue
Reaction Time 2-4 hours
Solvent Acetonitrile
Temperature Room Temperature (20-25°C)
Expected Yield 85-95%
Product Appearance White to off-white crystalline solid

Safety and Handling Precautions

Adherence to strict safety protocols is paramount for this procedure.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a flame-retardant lab coat. All operations should be conducted inside a certified chemical fume hood.[10][11]

  • Reagent Hazards:

    • N-Chlorosuccinimide (NCS): Harmful if swallowed and causes severe skin burns and eye damage.[12] Avoid inhalation of dust.[10][12] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12][13]

    • Solvents: Acetonitrile and dichloromethane are volatile and toxic. Avoid inhalation of vapors and ensure the work is performed in a well-ventilated fume hood.[10][11]

  • Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of in accordance with local, state, and federal regulations.[10][13] Do not pour waste down the drain.

Characterization

The identity and purity of the synthesized 3-Chloro-5-ethoxy-4-methoxybenzaldehyde should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and regiochemistry of the chlorination.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Melting Point (MP): To assess the purity of the final compound.

By following this detailed application note, researchers can confidently and safely synthesize 3-Chloro-5-ethoxy-4-methoxybenzaldehyde, a valuable intermediate for further chemical exploration.

References

  • N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • N-CHLOROSUCCINIMIDE Safety Data Sheet. East Harbour Group. [Link]

  • N-Chlorosuccinimide - Material Safety Data Sheet (MSDS). [Link]

  • N-Chlorosuccinimide Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • N-Chlorosuccinimide, 98% | NCS. Aspira Chemical. [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. International Science Community Association. [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. [Link]

  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. ResearchGate. [Link]

  • Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Discovery of the Chlorinated and Ammoniated Derivatives of Vanillin as Potential Insecticidal Candidates Targeting V-ATPase. ACS Publications. [Link]

  • The Chlorine Derivatives of Vanillin. UNI ScholarWorks. [Link]

  • Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • Chlorination of Vanillin and its mechanism. ResearchGate. [Link]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. National Center for Biotechnology Information. [Link]

  • Synthesis of 3-ethoxy-4-methoxybenzaldehyde. PrepChem.com. [Link]

  • Chlorination of vanillin. Reddit. [Link]

  • A Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxyphenethylamine. [Link]

  • 3-Chloro-4-methoxybenzaldehyde. PubChem. [Link]

  • Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • 3-Ethoxy-4-methoxybenzaldehyde. PubChem. [Link]

Sources

Application

Application Note: Selective Oxidation of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde

Abstract & Strategic Overview This Application Note details the protocol for the oxidation of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde (Substrate 1 ) to 3-Chloro-5-ethoxy-4-methoxybenzoic acid (Product 2 ). This transform...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note details the protocol for the oxidation of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde (Substrate 1 ) to 3-Chloro-5-ethoxy-4-methoxybenzoic acid (Product 2 ).

This transformation is a critical step in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and related anti-inflammatory pharmacophores. The presence of the electron-rich dialkoxy ring system, combined with an existing halogen, presents a specific chemoselective challenge: preventing electrophilic aromatic chlorination during the oxidation process.

While permanganate and chromate oxidations are historical standards, they often result in lower yields due to ether cleavage or over-oxidation. This guide prioritizes the Pinnick (Lindgren) Oxidation , optimized with a hypochlorite scavenger to ensure >95% purity and suppress ring chlorination.

Reaction Scheme

Substrate (1): 3-Chloro-5-ethoxy-4-methoxybenzaldehyde Reagents: NaClO₂, NaH₂PO₄, 2-Methyl-2-butene (Scavenger) Product (2): 3-Chloro-5-ethoxy-4-methoxybenzoic acid

Mechanistic Insight & Causality

To ensure reproducibility, researchers must understand the "Why" behind the protocol. The Pinnick oxidation relies on chlorous acid (


) as the active oxidant.
  • Activation: Sodium chlorite (

    
    ) is protonated by the phosphate buffer (
    
    
    
    ) to form chlorous acid.
  • Attack:

    
     attacks the aldehyde carbonyl, forming a hydroxy-chlorite intermediate.[1]
    
  • Fragmentation (The Critical Step): A pericyclic hydrogen shift expels hypochlorous acid (

    
    ) and yields the carboxylic acid.[2]
    
  • The Hazard (Side Reaction): The byproduct

    
     is a potent chlorinating agent. With an electron-rich ring (ethoxy/methoxy groups), 
    
    
    
    will rapidly chlorinate the empty ortho-position, leading to the 3,6-dichloro impurity .
  • The Solution: We utilize 2-methyl-2-butene or resorcinol as a scavenger. These alkenes react with

    
     faster than the aromatic ring does, producing an alkyl chlorohydrin and protecting the drug substance.
    
Pathway Visualization

PinnickMechanism Aldehyde Aldehyde Substrate (R-CHO) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + HClO2 ChlorousAcid HClO2 (Active Oxidant) ChlorousAcid->Intermediate Product Benzoic Acid (Product) Intermediate->Product HOCl HOCl (Toxic Byproduct) Intermediate->HOCl Fragmentation SafeWaste Alkyl Chlorohydrin (Safe Waste) HOCl->SafeWaste + Scavenger SideReaction Ring Chlorination (Impurity) HOCl->SideReaction No Scavenger Scavenger Scavenger (2-methyl-2-butene) Scavenger->SafeWaste

Caption: Figure 1. Mechanistic pathway of Pinnick oxidation highlighting the critical role of the scavenger in preventing side-reactions.

Experimental Protocol (Method A: Pinnick Oxidation)

Scale: 10.0 g Input (46.6 mmol) Estimated Yield: 92-96% Purity: >98% (HPLC)

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[3][4]AmountRole
Substrate (1) 214.651.010.0 gStarting Material
Sodium Chlorite (NaClO₂) 90.441.56.32 gOxidant (80% purity basis)
NaH₂PO₄ (Monobasic) 119.981.26.71 gBuffer (pH control)
2-Methyl-2-butene 70.134.019.8 mLHOCl Scavenger
tert-Butanol (t-BuOH) 74.12Solvent70 mLCo-solvent
Water 18.02Solvent30 mLSolvent
Step-by-Step Procedure
  • Preparation of Oxidant Solution:

    • Dissolve sodium chlorite (6.32 g) and sodium dihydrogen phosphate (6.71 g) in water (30 mL).

    • Note: Prepare this solution fresh. Do not acidify this solution directly before addition.

  • Substrate Solubilization:

    • In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve Substrate 1 (10.0 g) in t-BuOH (70 mL).

    • Add 2-methyl-2-butene (19.8 mL).

    • Expert Tip: If the substrate is not fully soluble, mild heating to 30°C is acceptable, but cool back to 20°C before proceeding.

  • Oxidation Reaction:

    • Cool the substrate mixture to 10–15°C using a water bath.

    • Add the aqueous oxidant solution dropwise via an addition funnel over 45 minutes .

    • Observation: The reaction is slightly exothermic. Maintain internal temperature <25°C to prevent decomposition of the oxidant.

    • The solution may turn pale yellow. A deep yellow/green color indicates accumulation of

      
       gas (insufficient scavenging or too rapid addition).
      
  • Monitoring:

    • Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.

    • Self-Validating Check: TLC (50:50 EtOAc/Hexane) should show disappearance of the aldehyde (R

      
       ~0.6) and appearance of the acid (R
      
      
      
      ~0.1, streaking).
  • Workup & Isolation:

    • Quench: Add solid Sodium Sulfite (

      
      , ~1 g) to quench unreacted oxidant. Stir for 15 mins. Test with starch-iodide paper (should remain white).
      
    • Evaporation: Remove the volatile t-BuOH and scavenger under reduced pressure (Rotavap, 40°C).

    • Acidification: The residue will be an aqueous slurry of the sodium carboxylate. Dilute with water (50 mL) and acidify carefully with 1N HCl to pH 2–3.

    • Precipitation: The product usually precipitates as a white solid.

    • Filtration: Filter the solid, wash with cold water (3 x 20 mL) and cold hexanes (2 x 15 mL) to remove organic impurities.

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Workup Workflow

WorkupFlow ReactionMix Reaction Mixture (t-BuOH/H2O) Quench Add Na2SO3 (Destroy Oxidant) ReactionMix->Quench Evap Rotavap (Remove t-BuOH) Quench->Evap Residue Aqueous Residue (Carboxylate Salt) Evap->Residue Acidify Add 1N HCl to pH 2-3 Residue->Acidify Precipitate Precipitation of Benzoic Acid Acidify->Precipitate Filter Filtration & Wash (H2O/Hexane) Precipitate->Filter Final Final Product (White Solid) Filter->Final

Caption: Figure 2.[5][6] Downstream processing and isolation workflow.

Method B: Permanganate Oxidation (Alternative)

For larger scale-up where t-BuOH or chlorite costs are prohibitive, Potassium Permanganate (


) can be used, though yields are typically 5-10% lower due to workup losses.
  • Solvent: Acetone/Water (1:1).

  • Reagent: 1.2 eq

    
    .
    
  • Protocol: Dissolve substrate in acetone/water. Add

    
     solid in portions. Filter off 
    
    
    
    (brown sludge) over Celite. Acidify filtrate to precipitate product.
  • Risk: Permanganate can cleave the ethoxy ether if the temperature exceeds 40°C or if pH becomes too acidic during the reaction. Maintain neutral/basic pH during oxidation.

Analytical Validation (QC)

HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm and 280 nm.

  • Expected Result: The acid (Product) will elute earlier than the aldehyde (Substrate) due to the polarity of the -COOH group, provided the pH is buffered. If running at low pH (suppressed ionization), the acid may elute slightly later or close to the aldehyde.

NMR Characterization (Expected)[3]
  • 1H NMR (DMSO-d6, 400 MHz):

    • Aldehyde -CHO: Disappearance of singlet at ~9.8–10.0 ppm.

    • Carboxylic Acid -COOH: Appearance of broad singlet at ~12.5–13.5 ppm (exchangeable with

      
      ).
      
    • Aromatic Protons: Two singlets (due to 1,3,4,5-substitution pattern). Shift slightly downfield compared to aldehyde.

    • Alkoxy Groups:

      • 
        : Singlet ~3.8 ppm.
        
      • 
        : Quartet ~4.1 ppm, Triplet ~1.4 ppm.
        

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Yellow/Green Gas Accumulation of

.
Stop addition. Increase stir rate. Ensure scavenger is present.
Low Yield Incomplete precipitation.The product has some water solubility.[7][8] Saturate aqueous layer with NaCl before extraction if not filtering.
Impurity (M+34) Chlorination of ring.Scavenger (2-methyl-2-butene) was old or insufficient. Use fresh reagent.
Runaway Exotherm Oxidant added too fast.Cool to 0°C. Dilute oxidant further.

Safety Warning: Sodium Chlorite is a strong oxidizer. Never mix solid


 with organic solvents or reducing agents; it can explode. Always dissolve in water first. 

byproducts are toxic; perform reaction in a fume hood.

References

  • Pinnick Oxidation Original Methodology: Balbs, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of aldehydes to carboxylic acids with sodium chlorite." Tetrahedron, 1981 , 37, 2091-2096.

  • Lindgren's Precursor Work: Lindgren, B. O.; Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-substituted Benzaldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica, 1973 , 27, 888.

  • Suppression of Chlorination in Electron-Rich Systems: Dalcanale, E.; Montanari, F. "Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide." The Journal of Organic Chemistry, 1986 , 51(4), 567–569.

  • Review of Oxidation Methods: Tojo, G.; Fernandez, M. Oxidation of Aldehydes to Carboxylic Acids. Springer Science & Business Media, 2007 .

Sources

Method

Application Notes &amp; Protocols: Strategic Alkylation of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde

Prepared by: Gemini Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde Derivatives 3-Chloro-4-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde Derivatives

3-Chloro-4-hydroxy-5-methoxybenzaldehyde is a substituted vanillin analog that serves as a pivotal precursor in the synthesis of a wide array of high-value molecules. Its unique substitution pattern—featuring chloro, hydroxyl, and methoxy groups on an aromatic aldehyde core—makes it a versatile scaffold for building molecular complexity. The functionalization of its phenolic hydroxyl group through O-alkylation is a critical transformation, unlocking access to a class of 4-alkoxy derivatives with significant applications in medicinal chemistry and materials science.[1] These derivatives are integral to the development of novel therapeutic agents, including antibacterial and anticancer compounds.[1][2][3]

This guide provides an in-depth exploration of the alkylation procedures for this key precursor. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, offering field-proven insights into optimizing these reactions. The protocols described are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and high yields.

Core Principles: The Williamson Ether Synthesis

The O-alkylation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde is most reliably achieved through the Williamson ether synthesis. This venerable yet powerful reaction proceeds via a two-step sequence involving an SN2 mechanism.[4][5]

  • Deprotonation: The phenolic proton of the starting material is abstracted by a base to form a highly nucleophilic phenoxide ion. The electron-withdrawing nature of the adjacent aldehyde and chloro groups increases the acidity of this proton, facilitating its removal even with moderately strong bases.

  • Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group in a concerted SN2 fashion to form the desired ether linkage.[5][6]

Success in this synthesis hinges on the judicious selection of three key components: the base, the solvent, and the alkylating agent.

Diagram: The Williamson Ether Synthesis Mechanism

Williamson_Ether_Synthesis sub Substrate (3-Chloro-4-hydroxy- 5-methoxybenzaldehyde) phenoxide Phenoxide Intermediate (Nucleophile) sub->phenoxide Deprotonation base Base (e.g., K₂CO₃) product Product (4-Alkoxy Ether) phenoxide->product SN2 Attack alkyl_halide Alkylating Agent (R-X) alkyl_halide->product salt Byproduct (Halide Salt)

Caption: General mechanism of the Williamson ether synthesis.

Experimental Protocols & Methodologies

Two primary protocols are presented, representing the most common and a highly efficient alternative approach.

Protocol 1: Standard O-Alkylation with Potassium Carbonate

This method is the workhorse for synthesizing alkyl aryl ethers due to its operational simplicity, cost-effectiveness, and the use of a mild, easy-to-handle base.

Principle of Causality:

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the acidic phenol without promoting significant side reactions. Its heterogeneous nature requires efficient stirring.

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation while leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the SN2 reaction.[7]

  • Alkylating Agent: Primary alkyl halides (iodides and bromides) are ideal as they are highly reactive in SN2 reactions and less prone to E2 elimination side reactions.[4][6]

Materials:

  • 3-chloro-4-hydroxy-5-methoxybenzaldehyde

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Alkyl Halide (e.g., Ethyl Bromide, Benzyl Bromide, Propargyl Bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware, magnetic stirrer, heating mantle, and TLC setup

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2–0.5 M concentration).

  • Add finely powdered anhydrous potassium carbonate (2.0–3.0 eq).

  • Add the chosen alkyl halide (1.1–1.5 eq) to the stirring suspension.

  • Heat the reaction mixture to 60–80 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the pure 3-chloro-4-alkoxy-5-methoxybenzaldehyde.

Data Summary: Representative Alkylation Reactions

Alkylating AgentEquivalentsTemperature (°C)Time (h)Typical Yield (%)
Ethyl Bromide1.2704–6>90%
Benzyl Bromide1.1602–4>95%
Propargyl Bromide1.2603–5>90%[8]
Allyl Bromide1.5603-5>92%[1]
Protocol 2: High-Efficiency Alkylation via Phase Transfer Catalysis (PTC)

This protocol is an excellent alternative when dealing with reactants that have low mutual solubility or for accelerating reaction rates.

Principle of Causality:

  • Catalyst: A phase transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), is a salt with a lipophilic cation. This cation pairs with the phenoxide anion, generated in an aqueous or solid phase by a base like NaOH, and shuttles it into the organic phase where the alkyl halide resides.[9][10] This overcomes solubility barriers and dramatically increases the reaction rate.[11]

  • Solvent System: A biphasic system (e.g., Toluene/Water) is commonly used, though some PTC reactions can be performed nearly solvent-free.[9]

Materials:

  • 3-chloro-4-hydroxy-5-methoxybenzaldehyde

  • Sodium Hydroxide (NaOH)

  • Alkyl Halide

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Standard glassware for reaction and workup

Step-by-Step Procedure:

  • In a round-bottom flask, combine 3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq), the alkyl halide (1.2 eq), and TBAB (0.1 eq) in toluene.

  • Add an aqueous solution of NaOH (e.g., 20-50% w/v, 3.0 eq).

  • Stir the biphasic mixture vigorously at 50–70 °C to ensure efficient mixing and catalysis.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product as described in Protocol 1.

Experimental Workflow and Key Considerations

Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup_1 1. Add Substrate to Dry Glassware setup_2 2. Add Solvent & Base setup_1->setup_2 setup_3 3. Add Alkylating Agent setup_2->setup_3 react_1 4. Heat to Target Temp. setup_3->react_1 react_2 5. Monitor by TLC react_1->react_2 workup_1 6. Quench & Extract react_2->workup_1 workup_2 7. Wash & Dry workup_1->workup_2 workup_3 8. Concentrate workup_2->workup_3 purify_1 9. Column Chromatography or Recrystallization workup_3->purify_1 product 10. Pure Product purify_1->product

Caption: Standard experimental workflow for O-alkylation.

Trustworthiness & Self-Validation:

  • Anhydrous Conditions: For Protocol 1, the use of anhydrous solvent and freshly powdered, dried K₂CO₃ is critical. Water can hydrolyze the alkylating agent and deactivate the phenoxide.

  • Inert Atmosphere: While not always strictly necessary for robust substrates, an inert atmosphere prevents potential side oxidation of the aldehyde, ensuring higher purity of the final product.

  • Reaction Monitoring: TLC is non-negotiable. It provides direct visual confirmation of the consumption of starting material and the formation of the product, preventing premature or unnecessarily long reaction times. A typical mobile phase for this transformation is 20-30% Ethyl Acetate in Hexane.

References

  • Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (n.d.). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14). Available at: [Link]

  • Freedman, H. H., & Mason, J. P. (1987). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 109(18), 5516-5522. Available at: [Link]

  • ResearchGate. (n.d.). (A): Alkylation of the vanillin moiety through the hydroxyl functional group. Available at: [Link]

  • ResearchGate. (n.d.). Predicted mechanism for O-alkylated reactions of vanillin (I). Available at: [Link]

  • Nammalwar, B., Bunce, R. A., Berlin, K. D., Bourne, C. R., Bourne, P. C., Barrow, E. W., & Barrow, W. W. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Organic Preparations and Procedures International, 44(2), 146-152. Available at: [Link]

  • Sahoo, S., et al. (2022). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes. RSC Advances. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Available at: [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Frontiers. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Available at: [Link]

  • Nammalwar, B., et al. (2012). ChemInform Abstract: Approaches to Iodinated Derivatives of Vanillin and Isovanillin. ChemInform. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. Available at: [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Available at: [Link]

  • Medium. (2026). 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. Available at: [Link]

  • Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Available at: [Link]

  • YouTube. (2020). Phase Transfer Catalysis(Mechanism and Applications). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde synthesis

Technical Support Center: Synthesis of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde Executive Summary: The Synthetic Logic To improve the yield of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde , one must recognize that direct chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde

Executive Summary: The Synthetic Logic

To improve the yield of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde , one must recognize that direct chlorination of the fully alkylated precursor (3-ethoxy-4-methoxybenzaldehyde) often leads to poor regioselectivity (mixtures of 2-Cl and 6-Cl isomers) and over-chlorination.

The most robust, high-yield industrial route relies on the "Directing Group Leverage" Strategy . We utilize the strong ortho-directing power of a free phenol to install the chlorine atom precisely at position 5, followed by O-methylation to lock the structure.

The Optimized Pathway:

  • Starting Material: 3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin).

  • Step 1 (Regioselective Chlorination): Synthesis of 5-Chloro-3-ethoxy-4-hydroxybenzaldehyde (5-Chloroethylvanillin).

  • Step 2 (O-Methylation): Conversion to 3-Chloro-5-ethoxy-4-methoxybenzaldehyde.

Part 1: Visualizing the Workflow

The following diagram outlines the critical decision nodes and reaction pathways.

SynthesisPath Start Ethylvanillin (3-Ethoxy-4-hydroxybenzaldehyde) Step1 Step 1: Chlorination (SO2Cl2 / AcOH) Start->Step1 Control Temp <15°C Inter Intermediate: 5-Chloroethylvanillin Step1->Inter Major Pathway OverCl Impurity A: Di-chloro species Step1->OverCl Excess Reagent High Temp Oxid Impurity B: Benzoic Acid deriv. Step1->Oxid Wet Solvent Step2 Step 2: Methylation (DMS / K2CO3) Inter->Step2 Phase Transfer Product Target: 3-Chloro-5-ethoxy-4-methoxybenzaldehyde Step2->Product High Yield Canniz Impurity C: Benzyl Alcohol/Acid Step2->Canniz Strong Base (NaOH) No PTC

Caption: Optimized synthetic pathway leveraging phenol-directed chlorination to ensure regioselectivity.

Part 2: Step-by-Step Yield Optimization

Module 1: The Chlorination Step (Critical Control Point)

Objective: Install Chlorine at C5 without touching C2 or C6. Reagent: Sulfuryl Chloride (


) is preferred over 

gas for stoichiometric control.

Protocol:

  • Dissolve Ethylvanillin (1.0 eq) in Glacial Acetic Acid (5-7 volumes).

  • Cool the system to 10–15°C . Do not go below 5°C as solubility drops; do not exceed 20°C to prevent di-chlorination.

  • Add Sulfuryl Chloride (1.05 eq) dropwise over 60 minutes.

  • Stir for 2 hours. Monitor via HPLC.

  • Quench: Pour into ice water. The product should precipitate.

Troubleshooting Guide:

IssueSymptomRoot CauseCorrective Action
Low Yield High % of starting material remaining.[1]

quality degradation.

hydrolyzes over time. Distill reagent or use 1.1–1.2 eq if old.
Impurity 2,5-Dichloro derivative (>5%).Temperature > 25°C or fast addition.Maintain strict T < 15°C. Slow down addition rate.
Impurity 5-Chloro-ethylvanillic acid.Moisture in solvent.Dry Acetic Acid.

+

creates

, promoting oxidation.
Color Dark/Tarred reaction mixture.Exotherm spike.Ensure efficient cooling jacket. Reaction is exothermic.
Module 2: The O-Methylation Step

Objective: Convert the phenol to a methoxy group without degrading the aldehyde. Reagent: Dimethyl Sulfate (DMS) or Methyl Iodide (MeI). Base: Potassium Carbonate (


) in Acetone (mild) is superior to NaOH/Water (aggressive).

Protocol:

  • Suspend 5-Chloroethylvanillin (1.0 eq) and

    
      (1.5 eq) in Acetone (10 volumes).
    
  • Add Dimethyl Sulfate (1.2 eq) dropwise at reflux temperature.

  • Reflux for 4–6 hours.

  • Workup: Distill off acetone, add water, and extract with Ethyl Acetate or Toluene.

Troubleshooting Guide:

IssueSymptomRoot CauseCorrective Action
Cannizzaro Formation of alcohol/acid mix.Use of strong hydroxide (NaOH/KOH).Switch to anhydrous

in Acetone or DMF.
Incomplete Phenol peak persists in HPLC.Particle size of Base.Grind

to fine powder. Use catalytic KI (Potassium Iodide) if using MeCl.
Hydrolysis Loss of Ethyl group.Acidic workup too harsh.The ethoxy ether is stable, but avoid boiling in strong acid during workup.

Part 3: Frequently Asked Questions (Technical)

Q1: Why not chlorinate 3-ethoxy-4-methoxybenzaldehyde directly? A: Direct chlorination of the dialkoxy-benzaldehyde lacks the specific ortho-directing effect of the phenol. The 3-ethoxy group directs para (to position 6), while the 4-methoxy group directs ortho (to position 5). This conflict results in a mixture of 5-chloro and 6-chloro isomers, which are extremely difficult to separate by crystallization, leading to massive yield loss during purification [1].

Q2: Can I use NCS (N-Chlorosuccinimide) instead of Sulfuryl Chloride? A: Yes. NCS in Acetonitrile or DMF is milder and often gives higher regioselectivity. However, it is more expensive and atom-inefficient for large-scale batches. If you are working on <10g scale, NCS is recommended for cleaner profiles.

Q3: The product is colored (yellow/brown) after workup. How do I purify it? A: The color usually comes from quinone-like oxidation byproducts.

  • Solution: Recrystallize from Isopropyl Alcohol (IPA) or an Ethanol/Water (80:20) mixture.

  • Polishing: Treat the organic layer with Sodium Metabisulfite solution during workup to reduce any oxidized impurities before crystallization.

Q4: My melting point is lower than reported (Expected: ~70-75°C). Why? A: This indicates the presence of the 6-chloro isomer or unreacted phenol. Run a proton NMR.

  • Diagnostic: The aldehyde proton for the 5-Cl isomer (target) usually appears slightly downfield compared to the 6-Cl isomer due to the proximity of the chlorine atom.

  • Fix: Recrystallize from Methanol.

References

  • Regioselectivity in Electrophilic Aromatic Substitution of Vanillin Derivatives.
  • Synthesis of 5-Chlorovanillin.

    • Context: Standard protocol for chlorinating 4-hydroxy-3-alkoxybenzaldehydes using SO2Cl2.
    • Source:Organic Syntheses, Coll.[2] Vol. 3, p. 267.

  • Alkylation of Phenols using Carbon

    • Context: Methodology for high-yield methylation preventing Cannizzaro side reactions.
    • Source:Tetrahedron, Vol 64, Issue 51, 2008.[3] "Microwave-assisted Methylation of Phenols."

Sources

Optimization

Technical Guide: Stability of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde in Basic Media

This guide serves as a technical resource for researchers working with 3-Chloro-5-ethoxy-4-methoxybenzaldehyde . It addresses stability concerns under basic conditions, providing mechanistic insights, troubleshooting ste...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers working with 3-Chloro-5-ethoxy-4-methoxybenzaldehyde . It addresses stability concerns under basic conditions, providing mechanistic insights, troubleshooting steps, and validated protocols.

Executive Summary

3-Chloro-5-ethoxy-4-methoxybenzaldehyde exhibits conditional stability in basic environments.

  • Mild Base (e.g.,

    
    , 
    
    
    
    ):
    Generally stable at room temperature. Compatible with standard alkylation protocols.
  • Strong Base (e.g., NaOH, KOH,

    
    ):  Unstable. The compound undergoes the Cannizzaro Reaction , disproportionating into the corresponding benzyl alcohol and benzoic acid.[1][2]
    
  • Chloride Stability: The C-Cl bond is chemically inert to nucleophilic aromatic substitution (

    
    ) under standard basic conditions due to the meta-positioning relative to the electron-withdrawing aldehyde group.
    

Mechanistic Analysis

The Primary Degradation Pathway: Cannizzaro Reaction

The aldehyde motif lacks


-protons, rendering enolization impossible. Consequently, in the presence of concentrated hydroxide (

) or alkoxides, the molecule undergoes a redox disproportionation.[3]
  • Electronic Effect: The 4-methoxy and 5-ethoxy groups are Electron Donating Groups (EDG). They increase electron density at the carbonyl carbon via resonance, making it less electrophilic than unsubstituted benzaldehyde. While this slows the initial nucleophilic attack, the reaction proceeds readily in high-pH aqueous environments.

  • Thermodynamics: The formation of the resonance-stabilized carboxylate salt drives the reaction to completion.

Stability of the Aryl Chloride

Users often fear hydrolyzing the chlorine (replacing -Cl with -OH). This is mechanistically unlikely under standard conditions.

  • 
     Requirement:  Nucleophilic Aromatic Substitution requires an Electron Withdrawing Group (EWG) ortho or para to the leaving group.[4][5]
    
  • Structural Reality: The aldehyde (EWG) is meta to the chlorine (Position 1 vs. Position 3).

  • Deactivation: The electron-rich alkoxy groups at positions 4 and 5 further deactivate the ring towards nucleophilic attack.

Visualizing the Degradation Pathway

The following diagram illustrates the competitive pathways and the dominant Cannizzaro mechanism.

StabilityPathways Figure 1: Dominant degradation pathway (Cannizzaro) vs. blocked SNAr pathway. Start 3-Chloro-5-ethoxy- 4-methoxybenzaldehyde Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Cl_Sub Hydrolyzed Chloride (Phenol derivative) Start->Cl_Sub SNAr (Blocked by Meta-EWG) OH Strong Base (OH-) OH->Inter Alcohol Product A: Benzyl Alcohol (Reduction) Inter->Alcohol Hydride Transfer (Disproportionation) Acid Product B: Benzoic Acid Salt (Oxidation) Inter->Acid

Troubleshooting & FAQs

Q1: I observed a new spot on TLC (lower ) after washing my organic layer with 1M NaOH. What is it?

Diagnosis: You likely formed the carboxylic acid derivative via the Cannizzaro reaction or air oxidation accelerated by base.[6]

  • Explanation: The acid exists as a water-soluble carboxylate salt at pH 14, which may not appear in the organic layer unless acidified. If you see a spot, it is likely the benzyl alcohol byproduct (which is organic soluble and more polar than the aldehyde).

  • Solution: Avoid NaOH washes. Use saturated

    
     or dilute brine for workups.
    
Q2: Can I use this aldehyde in a base-catalyzed aldol condensation?

Answer: Yes, but order of addition is critical.

  • Risk: If you mix the aldehyde with base before adding the ketone partner, it may self-react (Cannizzaro).

  • Protocol: Pre-mix the ketone and base to generate the enolate first, then slowly add the 3-Chloro-5-ethoxy-4-methoxybenzaldehyde. This ensures the aldehyde reacts with the enolate (Cross-Aldol) faster than it reacts with itself.

Q3: Why is my yield low when synthesizing this compound from the phenol precursor?

Context: Synthesis often involves alkylating 3-chloro-4-methoxy-5-hydroxybenzaldehyde (or similar) using alkyl halides and base.

  • Cause: Using a base that is too strong or heating for too long can degrade the aldehyde.

  • Recommendation: Use

    
     in DMF or Acetone. Avoid NaOH/KOH if possible. If NaOH is required, keep the temperature 
    
    
    
    .

Experimental Protocols

Base Stability Tolerance Test

Before committing valuable material to a reaction, perform this rapid screen to determine stability in your specific solvent/base system.

Materials:

  • 10 mg 3-Chloro-5-ethoxy-4-methoxybenzaldehyde

  • Solvent (e.g., THF, MeOH, or biphasic DCM/Water)

  • Base of choice (1 equivalent)

Procedure:

  • Dissolve aldehyde in solvent (0.1 M concentration).

  • Add base at

    
    .
    
  • Monitor by TLC or HPLC at 5 min, 1 hour, and 4 hours .

  • Stop Condition: If the aldehyde peak area decreases by >5% and two new peaks appear (Acid/Alcohol), the conditions are incompatible.

Recommended Workup Procedure (pH Controlled)

Standardize this workflow to minimize degradation during isolation.

StepActionRationale
1. Quench Pour reaction mixture into ice-cold dilute HCl (0.5 M) or saturated

.
Immediately neutralizes base; prevents heat generation.
2. pH Check Ensure aqueous layer pH is 4.0 – 6.0 .Acidic/Neutral pH stops Cannizzaro; prevents salt formation.
3. Extraction Extract immediately with EtOAc or DCM.Minimizes contact time with aqueous phase.
4. Wash Wash organic layer with Brine only.Avoids carbonate washes which can be mildly basic.

Stability Data Summary

The following table summarizes predicted stability based on electronic effects and literature precedents for polysubstituted benzaldehydes [1, 2].

ConditionBaseTemperatureStability RatingPrimary Risk
Aqueous Workup 1M NaOH

Poor (< 30 min)Cannizzaro (Rapid)
Aqueous Workup Sat.


Excellent None
Anhydrous Rxn

/ THF

Good Polymerization (Slow)
Alkylation

/ DMF

Good Oxidation (if exposed to air)
Strong Heating KOH / EtOHRefluxUnstable Cannizzaro / Deformylation

References

  • Cannizzaro Reaction Mechanism & Scope. PharmaGuideline. "Cannizzaro Reaction and Crossed Cannizzaro Reaction." [Link]

  • Nucleophilic Aromatic Substitution Rules. Chemistry LibreTexts. "16.6: Nucleophilic Aromatic Substitution." [Link]

  • Synthesis of Alkoxybenzaldehydes (Analogous Chemistry). PrepChem. "Synthesis of 3-ethoxy-4-methoxybenzaldehyde." [Link]

  • Chemical Properties of 3-Chloro-4-methoxybenzaldehyde (Structural Analog). PubChem. "3-Chloro-4-methoxybenzaldehyde."[7][8] [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS fragmentation pattern of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde

An In-Depth Technical Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Fragmentation Analysis of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde Authored by: A Senior Application Scientist This guide provides a detai...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Fragmentation Analysis of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational principles of mass spectrometry and comparative data from analogous structures to construct a scientifically rigorous, predictive guide. This approach is invaluable for researchers in metabolite identification, impurity profiling, and synthetic chemistry who frequently encounter novel molecules.

The narrative explains the causal mechanisms behind the predicted fragmentation pathways, offering insights into how substituent groups direct bond cleavages under collision-induced dissociation (CID). A comprehensive, self-validating experimental protocol is provided, alongside comparative data, to ground the predictive analysis in practical application.

Foundational Principles: Predicting Fragmentation

The fragmentation of a molecule in a tandem mass spectrometer is not random; it is governed by the principles of chemical stability. During collision-induced dissociation (CID), kinetic energy is converted into internal energy, which promotes the cleavage of the weakest bonds and the formation of the most stable fragment ions.[1][2][3] For 3-Chloro-5-ethoxy-4-methoxybenzaldehyde, the fragmentation pattern is a composite of the influences exerted by its core benzaldehyde structure and its unique substituents: a chloro group, an ethoxy group, and a methoxy group.

The analysis will proceed from the protonated molecular ion, [M+H]⁺, which is the expected species generated under typical reversed-phase LC-MS conditions using electrospray ionization (ESI) in positive mode.

Molecular Formula: C₁₀H₁₁ClO₃ Monoisotopic Mass: 214.04 g/mol

The first crucial observation in the MS1 spectrum will be the isotopic signature of chlorine. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the molecular ion will appear as two peaks with a mass difference of approximately 2 Da and a characteristic intensity ratio of roughly 3:1.[4] This signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule.

Predicted Fragmentation Pathways of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde

Upon isolation of the protonated molecular ion ([M+H]⁺ at m/z 215.05) in the collision cell, several competing fragmentation pathways are anticipated. The primary cleavages will involve the loss of small, stable neutral molecules from the ethoxy and methoxy groups, followed by fragmentation of the core aromatic structure.

Key Predicted Neutral Losses and Resulting Fragments:

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Proposed Fragment Structure Pathway Description
215.05Ethylene (C₂H₄)187.023-Chloro-5-hydroxy-4-methoxybenzaldehyde cationMcLafferty-like rearrangement of the ethoxy group.
215.05Methyl Radical (•CH₃)200.033-Chloro-5-ethoxy-4-hydroxybenzaldehyde cation radicalHomolytic cleavage of the O-CH₃ bond.
215.05Ethyl Radical (•C₂H₅)186.013-Chloro-4-methoxy-5-oxobenzocyclohexadienyl cationHomolytic cleavage of the O-C₂H₅ bond.
187.02Carbon Monoxide (CO)159.023-Chloro-5-hydroxy-4-methoxyphenyl cationLoss of the aldehyde carbonyl group.[5]
187.02Methyl Radical (•CH₃)172.003-Chloro-4,5-dihydroxybenzaldehyde cation radicalLoss of the methyl group from the methoxy substituent.
215.05Carbon Monoxide (CO)187.053-Chloro-5-ethoxy-4-methoxyphenyl cationDirect loss of the aldehyde carbonyl group.

The diagram below illustrates the primary predicted fragmentation pathways originating from the protonated molecular ion.

G cluster_main Predicted Fragmentation of 3-Chloro-5-ethoxy-4-methoxybenzaldehyde parent [M+H]⁺ m/z 215.05 f1 m/z 187.02 parent->f1 - C₂H₄ (28 Da) f2 m/z 200.03 parent->f2 - •CH₃ (15 Da) f3 m/z 186.01 parent->f3 - •C₂H₅ (29 Da) f4 m/z 159.02 f1->f4 - CO (28 Da)

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Comparative Fragmentation Analysis

To contextualize the predicted fragmentation, we compare it with simpler, well-documented molecules. This comparison highlights how the addition and modification of functional groups alter the fragmentation landscape.

Benzaldehyde (Reference Compound)

Benzaldehyde is the simplest aromatic aldehyde. Its fragmentation is dominated by two main events:

  • Loss of a hydrogen atom ([M-H]⁺): A very common fragmentation leading to a stable benzoyl cation (m/z 105).[5]

  • Loss of the formyl radical ([M-CHO]⁺): This results in the phenyl cation (m/z 77), which is often the base peak.[5][6]

The substituents on our target molecule add significant complexity, creating new, lower-energy fragmentation channels (like the loss of ethylene) that will be preferred over the simple losses seen in unsubstituted benzaldehyde.

Vanillin (4-Hydroxy-3-methoxybenzaldehyde)

Vanillin is a close structural analog, differing by the presence of a hydroxyl group instead of an ethoxy group and the absence of chlorine. Its fragmentation pattern provides a direct comparison for the influence of the methoxy group.

  • Primary Loss of Methyl Radical (•CH₃): A major fragment in vanillin's spectrum corresponds to the loss of a methyl radical from the methoxy group to form a stable quinone-like structure.[7] We predict a similar loss for our target compound.

  • Subsequent Loss of Carbon Monoxide (CO): Following the initial loss, the aldehyde group readily loses CO.[7]

The key difference is the ethoxy group in our target molecule. The loss of neutral ethylene (C₂H₄) from an ethoxy group is a highly favorable rearrangement and is predicted to be a dominant fragmentation pathway, which is absent in vanillin.

Recommended Experimental Protocol

To empirically validate the predicted fragmentation, the following LC-MS/MS methodology is recommended. This protocol is designed to achieve robust chromatographic separation and generate high-quality, reproducible fragmentation data.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) for efficient separation of the analyte from potential impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Rationale: The C18 column provides excellent retention for moderately polar aromatic compounds. The formic acid acts as a proton source to promote the formation of [M+H]⁺ ions in positive ESI mode. The gradient ensures sharp peak shapes and elution of the analyte in a region of high organic solvent, which is optimal for ESI efficiency.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MS1 Scan Range: m/z 100-500 to capture the molecular ion and any potential adducts.

  • MS/MS Method: Data-Dependent Acquisition (DDA) or Targeted MS/MS.

    • Precursor Ion: m/z 215.05 and 217.05.

    • Collision Gas: Argon.

    • Collision Energy: Stepped collision energy (e.g., 15, 25, 40 eV) or a collision energy spread. This is crucial as different fragmentation pathways are favored at different energy levels.[1] Low energy favors rearrangements (e.g., ethylene loss), while higher energy promotes direct bond cleavages.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is highly recommended to confirm the elemental composition of fragment ions.

The workflow for this analysis is depicted below.

G cluster_workflow LC-MS/MS Experimental Workflow prep Sample Prep (Dissolve in MeOH/H₂O) lc LC Separation (C18 Column) prep->lc esi ESI Source (+ Mode) lc->esi ms1 MS1 Scan (Find m/z 215.05) esi->ms1 cid CID Cell (Fragment m/z 215.05) ms1->cid ms2 MS2 Scan (Detect Fragments) cid->ms2 da Data Analysis ms2->da

Caption: A typical workflow for LC-MS/MS structural elucidation.

Conclusion

While a definitive fragmentation pattern for 3-Chloro-5-ethoxy-4-methoxybenzaldehyde requires empirical data, a robust and reliable prediction can be made by applying first principles of mass spectrometry and comparing with known analogs. The analysis predicts that the fragmentation will be initiated by facile neutral losses from the ethoxy (loss of C₂H₄) and methoxy (loss of •CH₃) groups. The presence of a chlorine atom will be readily confirmed by its characteristic 3:1 isotopic pattern in the MS1 spectrum. This predictive guide serves as a powerful roadmap for researchers to design targeted experiments, interpret the resulting data with confidence, and accelerate the structural elucidation of novel chemical entities.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm9YE8kAj31CNV7H9LntQed6KbS9-hPncSjma7La5jA1ADE4XENwybB0mszwhF8n60Vxk3dPl2b9RelJQNo7e0ZTPjoAfJ4ufA_G9uRZ28mABz3oVsjuOMPm3IRgZ0tkZ6_GgPqYPPmtyH2-3xcQPlFH9ZdFmzqg==[5]

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